molecular formula C10H13N3O2S B1430502 Methyl 6-thiomorpholinopyridazine-3-carboxylate CAS No. 1797161-20-6

Methyl 6-thiomorpholinopyridazine-3-carboxylate

Cat. No.: B1430502
CAS No.: 1797161-20-6
M. Wt: 239.3 g/mol
InChI Key: BIDBIKKQLUYSQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-thiomorpholinopyridazine-3-carboxylate is a heterocyclic compound that features a pyridazine ring fused with a thiomorpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-thiomorpholinopyridazine-3-carboxylate typically involves the reaction of a pyridazine derivative with a thiomorpholine compound under specific conditions. One common method includes the use of a base such as sodium hydride in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-thiomorpholinopyridazine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridazine ring can be reduced under hydrogenation conditions to form dihydropyridazine derivatives.

    Substitution: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid, which can then undergo further substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.

    Substitution: Acidic or basic hydrolysis conditions using hydrochloric acid or sodium hydroxide, respectively.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Carboxylic acids and their derivatives.

Scientific Research Applications

Methyl 6-thiomorpholinopyridazine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Methyl 6-thiomorpholinopyridazine-3-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include the modulation of signal transduction processes or the inhibition of metabolic pathways critical for cell survival.

Comparison with Similar Compounds

Similar Compounds

    Pyridazine Derivatives: Compounds like pyridazinone and pyridazine-based drugs share structural similarities.

    Thiomorpholine Derivatives: Compounds containing the thiomorpholine ring, such as thiomorpholine-4-carboxylic acid.

Uniqueness

Methyl 6-thiomorpholinopyridazine-3-carboxylate is unique due to the combination of the pyridazine and thiomorpholine rings, which imparts distinct chemical and biological properties. This dual-ring system can enhance its binding affinity to biological targets and improve its stability under various conditions.

Properties

IUPAC Name

methyl 6-thiomorpholin-4-ylpyridazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2S/c1-15-10(14)8-2-3-9(12-11-8)13-4-6-16-7-5-13/h2-3H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIDBIKKQLUYSQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN=C(C=C1)N2CCSCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 6-thiomorpholinopyridazine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 6-thiomorpholinopyridazine-3-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 6-thiomorpholinopyridazine-3-carboxylate
Reactant of Route 4
Methyl 6-thiomorpholinopyridazine-3-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 6-thiomorpholinopyridazine-3-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 6-thiomorpholinopyridazine-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.